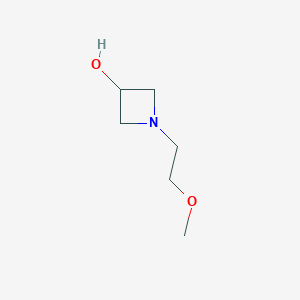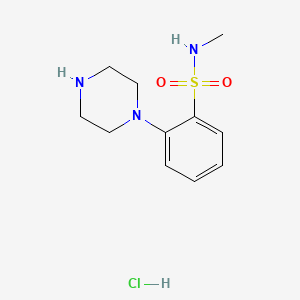
1-(2-Methoxyethyl)azetidin-3-ol
Overview
Description
1-(2-Methoxyethyl)azetidin-3-ol is a bicyclic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. This compound has gained significant attention in the field of synthetic organic chemistry due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidine derivatives, including 1-(2-Methoxyethyl)azetidin-3-ol, often involves the ring-closure of azetidine structures. One common method is the refluxing of intermediates in ethanol or methanol for an extended period, typically around 12 hours . Another approach involves the diastereoselective synthesis of 2,3-disubstituted azetidines via sodium borohydride-promoted reduction of C-3 functionalized azetidin-2-ones .
Industrial Production Methods: Industrial production methods for azetidine derivatives often focus on optimizing reaction conditions to minimize by-products and maximize yield. For example, the synthesis of intermediate tert-butyl 3-oxoazetidine-1-carboxylate involves using inexpensive starting materials and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)azetidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the azetidine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . Reaction conditions often involve refluxing in solvents such as ethanol or methanol .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield diastereoselective products, while oxidation reactions produce oxidized derivatives .
Scientific Research Applications
1-(2-Methoxyethyl)azetidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique chemical properties make it a valuable compound for drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which in turn influence biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methoxyethyl)azetidin-3-ol can be compared with other azetidine derivatives, such as 2,3-disubstituted 1-arylazetidines . While these compounds share a similar core structure, this compound is unique due to its specific functional groups and chemical properties. This uniqueness makes it particularly valuable in certain applications, such as drug discovery and polymer production .
List of Similar Compounds:Properties
IUPAC Name |
1-(2-methoxyethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-3-2-7-4-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGWDQLWLGALLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)


![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)

